Anagrelide-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anagrelide-13C3 is a labeled variant of anagrelide, a type III phosphodiesterase inhibitor. It is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of anagrelide. The compound is labeled with carbon-13 isotopes, which makes it useful in mass spectrometry and other analytical techniques. Anagrelide itself is known for its potent thrombocytopenic effects, which it achieves by inhibiting megakaryocyte maturation and platelet aggregation .
Preparation Methods
The synthesis of Anagrelide-13C3 involves several steps, starting from the preparation of 2,3-dichlorobenzyl alcohol. The process includes nitration, reduction, and cyclization reactions to form the imidazoquinazoline core structure. The labeled carbon-13 atoms are introduced during the synthesis of the starting materials. Industrial production methods focus on optimizing yield and purity while minimizing the use of toxic reagents and by-products .
Chemical Reactions Analysis
Anagrelide-13C3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various catalysts for cyclization. The major products formed depend on the specific reaction conditions but generally include derivatives of the imidazoquinazoline core .
Scientific Research Applications
Anagrelide-13C3 is widely used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry for the quantification of anagrelide.
Biology: To study the effects of anagrelide on megakaryocyte maturation and platelet aggregation.
Medicine: In research focused on thrombocythemia and other platelet-related disorders.
Industry: Used in the development of new pharmaceuticals targeting platelet aggregation and related pathways.
Mechanism of Action
Anagrelide-13C3 exerts its effects by inhibiting type III phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate. This inhibition disrupts the maturation of megakaryocytes, the precursor cells to platelets, thereby reducing platelet production. The compound also inhibits platelet aggregation by interfering with signaling pathways involving cyclic adenosine monophosphate and other secondary messengers .
Comparison with Similar Compounds
Anagrelide-13C3 is unique due to its carbon-13 labeling, which makes it particularly useful in analytical applications. Similar compounds include:
Anagrelide: The unlabeled parent compound used clinically for thrombocythemia.
Hydroxyurea: Another drug used to reduce platelet counts but with a different mechanism of action.
Busulfan: A chemotherapeutic agent that also reduces platelet counts but is less selective than anagrelide
This compound stands out for its specificity and utility in research settings, providing insights into the pharmacokinetics and pharmacodynamics of anagrelide.
Properties
IUPAC Name |
6,7-dichloro-3,5-dihydro-1H-(2,4,5-13C3)imidazolo[2,1-b]quinazolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c11-6-1-2-7-5(9(6)12)3-15-4-8(16)14-10(15)13-7/h1-2H,3-4H2,(H,13,14,16)/i4+1,8+1,10+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBXOEAOVRKTNQ-PTCNTQLJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC(=C2Cl)Cl)N=[13C]3N1[13CH2][13C](=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.